1-Cyclohexyl-4-(piperidin-3-yl)piperazine

Overview

Description

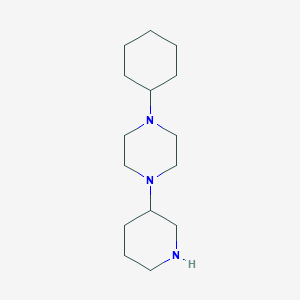

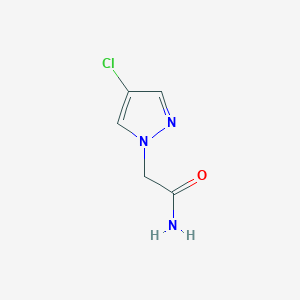

“1-Cyclohexyl-4-(piperidin-3-yl)piperazine” is a synthetic opioid and designer drug marketed as a research chemical. It has a molecular formula of C15H29N3 and a molecular weight of 251.41 g/mol.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl group and a piperidin-3-yl group attached to a piperazine ring .Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are used in various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C15H29N3 and a molecular weight of 251.41 g/mol. More detailed physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications

Sigma Receptor Ligand in Oncology and Diagnostics

- 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a potential lead candidate for therapeutic and diagnostic applications in oncology. Modifications to PB28 to reduce lipophilicity have been explored, showing promise for use as positron emission tomography (PET) radiotracers (Abate et al., 2011).

Influence on Sigma(2) Receptor Affinity and Activity

- Studies on sigma(2)-agonist PB28 revealed that both basic N-atoms in the piperazine structure are crucial for sigma(2) receptor binding. Certain analogs demonstrated high-affinity and selectivity, offering insights into receptor affinity and activity in cancer cell resistance (Berardi et al., 2009).

Anti-Inflammatory Activity of Piperidine Derivatives

- Piperidine derivatives with cyclohexyl and allyl substituents exhibited significant anti-inflammatory activity. The introduction of a N-cyclohexylcarboxamide substituent in particular increased anti-inflammatory effectiveness (Błaszczyk & Gieldanowski, 1976).

Alpha-1 Adrenergic Receptor (α1-AR) Antagonists

- Compounds derived from 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine, closely related to 1-Cyclohexyl-4-(piperidin-3-yl)piperazine, showed promising α1-AR antagonistic activities, indicating potential therapeutic applications (Li et al., 2008).

PET Radioligand for Studying Sigma-2 Receptors

- The use of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-piperazine as a PET radioligand for studying sigma-2 receptors has been investigated, offering insights into neuroreceptor imaging (Kassiou et al., 2005).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-Cyclohexyl-4-(piperidin-3-yl)piperazine”, is an important task of modern organic chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction , suggesting a promising future direction for this field.

Mechanism of Action

Target of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .

Pharmacokinetics

The compound’s molecular weight is 25141 g/mol, which may influence its pharmacokinetic properties.

Result of Action

It is known that piperidine derivatives can have a wide range of biological activities .

properties

IUPAC Name |

1-cyclohexyl-4-piperidin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h14-16H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUJHYCCLADBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)

![(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1421570.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)